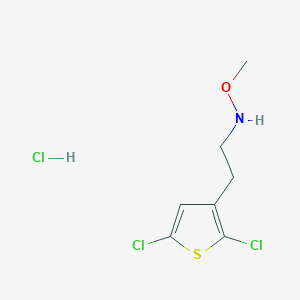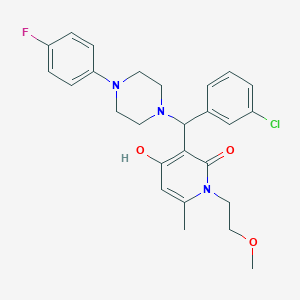
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is an organic compound with potential applications in various scientific fields. Its complex structure combines multiple functional groups, including a fluoropyrimidine moiety, piperazine, sulfonyl, phenyl, and a pyrrolidine-2,5-dione group. This unique combination of functional groups can make the compound versatile and functional in many different contexts.
Wissenschaftliche Forschungsanwendungen
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione finds applications in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potentially as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, particularly where fluorinated compounds are of interest.
Industry: : Could be used in materials science for the development of novel materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis strategies. Key steps include nucleophilic substitution, sulfonylation, and cyclization reactions under carefully controlled conditions to ensure correct functional group transformations and maintain the integrity of the molecule. The choice of reagents, solvents, temperature, and pH are all critical in the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalytic processes to improve yield and reduce costs. Process control is essential to ensure consistent quality and to manage the potential hazards associated with the synthesis of fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions such as:
Oxidation: : Can involve the fluoropyrimidine moiety or the piperazine ring.
Reduction: : Targeting the carbonyl groups present in the molecule.
Substitution: : On the sulfonyl group or the aromatic phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions like amines or alcohols.
Major Products Formed
The products formed from these reactions depend on the specific transformations but could include derivatives where the sulfonyl group is modified or the fluoropyrimidine moiety is further functionalized.
Wirkmechanismus
The effects of 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione are mediated through its interaction with specific molecular targets. The fluoropyrimidine group may interfere with nucleic acid processes, the sulfonyl group could influence enzyme activity, and the piperazine ring may impact receptor binding. The exact pathways and targets vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structural features, such as other fluoropyrimidines or sulfonylphenyl derivatives, 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Similar compounds might include:
5-Fluorouracil
Piperazine derivatives
Sulfonylphenyl-based drugs
Each of these similar compounds may share some overlapping properties but differ in terms of their specific uses, reactivity, and biological activity.
Eigenschaften
IUPAC Name |
1-[4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O5S/c19-12-9-20-18(21-10-12)23-8-7-22(11-17(23)27)30(28,29)14-3-1-13(2-4-14)24-15(25)5-6-16(24)26/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASZQTXQDQOADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)
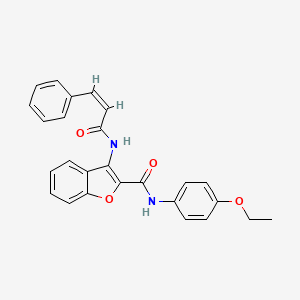
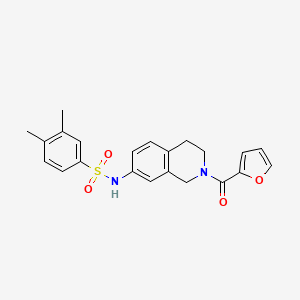
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2445877.png)
![[(4-ethylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)
![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2445883.png)
![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)
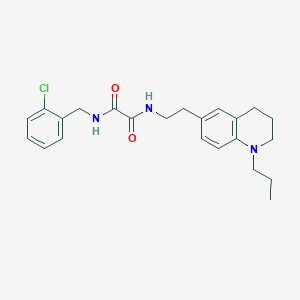
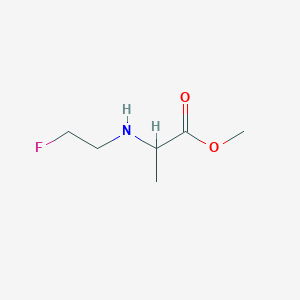
![(2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2445890.png)
